

spectroscopic comparison of (3-Fluoro-2-nitrophenyl)methanol and its precursors

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Compound of Interest

Compound Name: (3-Fluoro-2-nitrophenyl)methanol

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Spectroscopic Comparison: (3-Fluoro-2-nitrophenyl)methanol and Its Precursors

A detailed analysis of **(3-Fluoro-2-nitrophenyl)methanol** alongside its synthetic precursors, 3-Fluoro-2-nitrotoluene and 3-Fluoro-2-nitrobenzaldehyde, reveals distinct spectroscopic signatures that are crucial for monitoring reaction progress and confirming product identity. This guide provides a comparative overview of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by experimental protocols and a visualization of the synthetic pathway.

Introduction

(3-Fluoro-2-nitrophenyl)methanol is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its preparation typically involves a two-step process starting from 3-Fluoro-2-nitrotoluene: oxidation to 3-Fluoro-2-nitrobenzaldehyde, followed by reduction to the final alcohol. The structural transformations throughout this pathway can be effectively tracked using a combination of spectroscopic techniques. This guide offers a side-by-side comparison of the key spectroscopic features of the starting material, the intermediate aldehyde, and the final product, providing a valuable resource for researchers in drug development and organic synthesis.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **(3-Fluoro-2-nitrophenyl)methanol** and its precursors. While a complete experimental dataset for **(3-Fluoro-2-nitrophenyl)methanol** is not readily available in the public domain, data from the closely related isomer, (2-Fluoro-3-nitrophenyl)methanol, is provided for comparative purposes.

Table 1: ¹H NMR Spectroscopic Data

Compound	Aromatic Protons (δ, ppm)	Other Protons (δ, ppm)	Solvent
3-Fluoro-2-nitrotoluene	7.10-7.50 (m, 3H)	2.55 (s, 3H, -CH ₃)	CDCl ₃
3-Fluoro-2-nitrobenzaldehyde	7.60-8.10 (m, 3H)	10.4 (s, 1H, -CHO)	CDCl ₃
(2-Fluoro-3-nitrophenyl)methanol[1]	7.95 (m, 1H), 7.84 (t, 1H), 7.31 (t, 1H)	4.87 (s, 2H, -CH ₂ OH)	CDCl ₃

Table 2: ¹³C NMR Spectroscopic Data

Compound	Aromatic Carbons (δ, ppm)	Other Carbons (δ, ppm)	Solvent
3-Fluoro-2-nitrotoluene	~115-155	~14 (-CH ₃)	CDCl ₃
3-Fluoro-2-nitrobenzaldehyde	~120-160	~185 (-CHO)	CDCl ₃
(3-Fluoro-2-nitrophenyl)methanol	~115-160	~60 (-CH ₂ OH)	CDCl ₃

Table 3: IR Spectroscopic Data

Compound	Key Vibrational Frequencies (cm ⁻¹)
3-Fluoro-2-nitrotoluene	~1530, 1350 (NO ₂ stretch), ~1250 (C-F stretch), ~2900 (C-H stretch)
3-Fluoro-2-nitrobenzaldehyde	~1700 (C=O stretch), ~1530, 1350 (NO ₂ stretch), ~1250 (C-F stretch)
(3-Fluoro-2-nitrophenyl)methanol	~3350 (O-H stretch, broad), ~1530, 1350 (NO ₂ stretch), ~1250 (C-F stretch), ~1050 (C-O stretch)

Table 4: Mass Spectrometry Data

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
3-Fluoro-2-nitrotoluene	155	138, 109, 91
3-Fluoro-2-nitrobenzaldehyde	169	140, 123, 95
(3-Fluoro-2-nitrophenyl)methanol	171	154, 141, 124, 109

Experimental Protocols

The following are general experimental methodologies for the spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
- **Data Acquisition:** Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.
- **¹H NMR:** Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
- **¹³C NMR:** Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans. Proton decoupling is employed to simplify the spectrum.

- **Data Processing:** Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

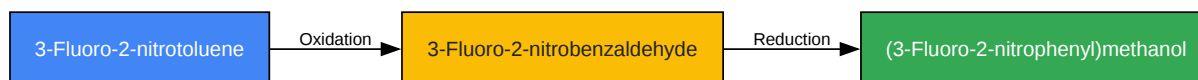
- **Sample Preparation:** For solid samples, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).
- **Data Acquisition:** Record the FTIR spectrum using a spectrometer over a range of 4000-400 cm^{-1} .
- **Background Correction:** A background spectrum of the empty sample holder (or pure KBr pellet/salt plates) is recorded and automatically subtracted from the sample spectrum.
- **Data Analysis:** Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
- **Ionization:** Electron ionization (EI) is a common method for these types of compounds, typically using an electron energy of 70 eV.
- **Mass Analysis:** The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- **Data Interpretation:** Analyze the resulting mass spectrum to identify the molecular ion peak and the characteristic fragmentation pattern, which provides information about the molecular structure.

Synthetic Pathway Visualization

The synthetic route from 3-Fluoro-2-nitrotoluene to **(3-Fluoro-2-nitrophenyl)methanol** is a fundamental transformation in organic chemistry. The logical progression of this pathway is illustrated below.



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Synthetic pathway of **(3-Fluoro-2-nitrophenyl)methanol**.

This diagram visually represents the transformation of the methyl group in the precursor to an aldehyde in the intermediate and finally to a hydroxymethyl group in the product, highlighting the key chemical changes at each step.

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References

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